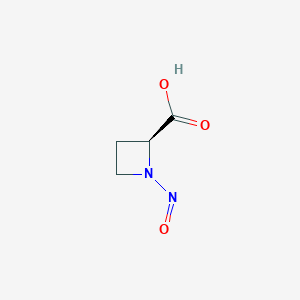

2-Azetidinecarboxylic acid, 1-nitroso-, (S)-

Übersicht

Beschreibung

It appears as a pale yellow hygroscopic solid and is known for its stable free radical properties. This compound has gained significant attention due to its potential therapeutic and environmental applications.

Vorbereitungsmethoden

The synthesis of 2-Azetidinecarboxylic acid, 1-nitroso-, (S)- involves several steps. One common method includes the treatment of α,γ-diaminobutyric acid dihydrochloride with a mixture of nitrous and hydrochloric acids to yield γ-amino-α-chlorobutyric acid. This intermediate is then subjected to elimination of hydrogen chloride and cyclization by treatment with barium hydroxide . Industrial production methods often involve similar steps but are optimized for larger scale production and higher yields.

Analyse Chemischer Reaktionen

2-Azetidinecarboxylic acid, 1-nitroso-, (S)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the nitroso group to an amino group.

Substitution: The compound can undergo substitution reactions where the nitroso group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-Nitroso-L-azetidine-2-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to be utilized in the development of thrombin inhibitors, which are crucial for anticoagulant therapies. The compound's ability to inhibit thrombin has been highlighted in several patent applications, indicating its potential for treating thromboembolic disorders .

Protein Folding and Collagen Synthesis Inhibition

This compound has been identified as a collagen synthesis inhibitor and a protein folding antagonist . Research indicates that it can interfere with the normal folding processes of proteins, which is significant in studies related to diseases characterized by protein misfolding, such as Alzheimer's disease. The inhibition of collagen synthesis can also have implications in skin health and wound healing therapies .

Analytical Chemistry

N-Nitroso-L-azetidine-2-carboxylic acid is utilized as a standard in liquid chromatography-mass spectrometry (LC-MS) applications. Its stability and defined chemical properties make it suitable for use as a reference compound in analytical methods that quantify other substances or assess the purity of pharmaceutical products .

Case Study 1: Thrombin Inhibition

A study documented the synthesis of various azetidine derivatives from N-Nitroso-L-azetidine-2-carboxylic acid, focusing on their efficacy as thrombin inhibitors. The results indicated that modifications to the azetidine ring could enhance inhibitory activity, paving the way for new anticoagulant drugs .

Case Study 2: Protein Misfolding

Research conducted on the effects of N-Nitroso-L-azetidine-2-carboxylic acid on protein folding demonstrated its potential to disrupt normal folding pathways. This was particularly relevant in models of neurodegenerative diseases where protein aggregation is a hallmark .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2-Azetidinecarboxylic acid, 1-nitroso-, (S)- involves its interaction with proteins and other biomolecules. The compound can interfere with protein folding, leading to the aggregation of proteins. This property is utilized in studies related to protein misfolding diseases . The molecular targets and pathways involved include various proteins and enzymes that are crucial for proper protein folding and function.

Vergleich Mit ähnlichen Verbindungen

2-Azetidinecarboxylic acid, 1-nitroso-, (S)- is unique due to its stable free radical properties and its ability to interfere with protein folding. Similar compounds include:

Azetidine-2-carboxylic acid: A non-protein amino acid homologue of proline with a four-membered ring structure.

L-proline nitroxide: Another stable free radical compound with similar properties.

These compounds share some structural similarities but differ in their specific functional groups and properties, making 2-Azetidinecarboxylic acid, 1-nitroso-, (S)- unique in its applications and effects.

Biologische Aktivität

2-Azetidinecarboxylic acid, 1-nitroso-, (S)-, also known as L-Azetidine-2-carboxylic acid (AZE), is a non-protein amino acid found in various plant species, particularly in sugar beets. This compound has garnered attention due to its biological activities, which include effects on cell growth, apoptosis, and potential implications in neuroinflammation and cancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

- Chemical Formula : C4H7NO2

- Molecular Weight : 101.11 g/mol

- CAS Number : 2133-34-8

1. Cell Growth and Viability

AZE has been shown to affect cell growth and viability in various studies. Research indicates that it can inhibit the growth of certain bacterial strains and influence the metabolism of proline in Escherichia coli. Specifically, AZE inhibits the growth of wild-type E. coli but can stimulate the growth of proline-requiring mutants under specific conditions, suggesting a complex interaction with proline metabolism .

2. Pro-inflammatory Effects

A significant body of research has focused on the pro-inflammatory effects of AZE. In murine BV2 microglial cells, AZE exposure led to:

- Increased nitric oxide (NO) release.

- Altered expression of pro-inflammatory markers such as IL-6 and AIF1/Iba1.

- Changes in protein expression levels for Bcl2 and BAX, indicating its role in apoptosis regulation .

The dose-response studies demonstrated that higher concentrations of AZE correlate with increased inflammatory responses, highlighting its potential role in neuroinflammatory conditions.

The mechanisms through which AZE exerts its biological effects involve:

- Nitrosation Reactions : AZE can undergo nitrosation, leading to the formation of reactive nitrogen species that may contribute to its biological activity .

- Influence on Gene Expression : AZE treatment has been shown to modulate the expression of genes associated with inflammation and apoptosis, suggesting a transcriptional regulatory role .

Data Tables

Case Study 1: Pro-inflammatory Response in Microglial Cells

In a study examining the effects of AZE on BV2 microglial cells:

- Objective : To assess the impact on inflammatory markers.

- Methodology : Cells were treated with varying concentrations of AZE, followed by analysis of NO release and gene expression.

- Results : Significant increases in IL-6 levels were observed at higher concentrations, indicating a dose-dependent inflammatory response.

Case Study 2: Proline Metabolism in E. coli

A detailed investigation into how AZE affects proline metabolism revealed:

Eigenschaften

IUPAC Name |

(2S)-1-nitrosoazetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3/c7-4(8)3-1-2-6(3)5-9/h3H,1-2H2,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTLYYKIFSGFIC-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1C(=O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H]1C(=O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184341 | |

| Record name | 2-Azetidinecarboxylic acid, 1-nitroso-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow hygroscopic solid; [Toronto Research Chemicals MSDS] | |

| Record name | (S)-1-Nitroso-2-azetidinecarboxylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21302 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

30248-47-6 | |

| Record name | 2-Azetidinecarboxylic acid, 1-nitroso-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030248476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Azetidinecarboxylic acid, 1-nitroso-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.